molecular formula C10H10N2O2 B161875 7-Hydrazinyl-4-methyl-2H-chromen-2-one CAS No. 113707-87-2

7-Hydrazinyl-4-methyl-2H-chromen-2-one

Cat. No. B161875
M. Wt: 190.2 g/mol
InChI Key: ZGALTRTXIDNBJL-UHFFFAOYSA-N
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Description

7-Hydrazinyl-4-methyl-2H-chromen-2-one is a reactive functional group that has been used in chemical biology as an enhancement reagent . It was found to have antimicrobial resistance, and it can also be used for diagnosis of bacterial infections .


Synthesis Analysis

This compound was synthesized according to the procedure outlined by Satyanarayana et al. (2008), which involved the reaction of 7-hydroxy-4-methylcoumarin (0.057 mol, 10.0 g) and ethylchloroacetate, followed by the addition of hydrazine hydrate (0.014 mol) .


Molecular Structure Analysis

The molecular weight of 7-Hydrazinyl-4-methyl-2H-chromen-2-one is 190.2 g/mol and its formula is C10H10N2O2 . It is a versatile chemical compound extensively used in scientific research due to its diverse applications, such as drug development and material synthesis, owing to its unique molecular structure.


Chemical Reactions Analysis

The reactive functional group of 7-Hydrazinyl-4-methyl-2H-chromen-2-one reacts with the carboxylic acid groups on the cell wall of bacteria, which results in a change in the morphology of the organism . It has been used as a fluorescence probe to identify protein binding sites on DNA .


Physical And Chemical Properties Analysis

The molecular weight of 7-Hydrazinyl-4-methyl-2H-chromen-2-one is 190.2 g/mol and its formula is C10H10N2O2 .

Scientific Research Applications

  • Antibacterial and Antifungal Applications : Some derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one have been investigated for their antimicrobial properties. For instance, Čačić et al. (2009) synthesized compounds based on 7-hydrazinyl-4-methyl-2H-chromen-2-one, which were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Additionally, El Azab et al. (2014) found that derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one exhibited remarkable antimicrobial activity against different classes of bacteria and fungi (El Azab et al., 2014).

  • Fluorogenic Sensor for Biomolecules : Mukherjee et al. (2017) developed a fluorescent sensor using a derivative of 7-Hydrazinyl-4-methyl-2H-chromen-2-one for the detection of biomolecule carbonylation in live cells, which is a critical indicator of oxidative stress (Mukherjee et al., 2017).

  • Detection of Ions in Biological Systems : A study by Mani et al. (2018) utilized a derivative of 7-Hydrazinyl-4-methyl-2H-chromen-2-one for the detection of chromium ions in living cells, highlighting its potential in biological applications (Mani et al., 2018).

  • Antitumor Activity : Mustafa et al. (2011) synthesized a series of compounds incorporating 7-Hydrazinyl-4-methyl-2H-chromen-2-one, which exhibited significant antitumor activity against various cancer cell lines (Mustafa et al., 2011).

  • Organic Light-Emitting Diodes (OLEDs) : Compounds derived from 7-Hydrazinyl-4-methyl-2H-chromen-2-one were used in the synthesis of new materials for OLEDs, showcasing its application in electronic devices (Jung et al., 2017).

  • Electrochemical Applications : A study by Mazloum‐Ardakani et al. (2013) involved the use of a benzofuran derivative of 7-Hydrazinyl-4-methyl-2H-chromen-2-one in an electrochemical sensor for the detection of hydrazine, demonstrating its utility in chemical sensing technologies (Mazloum‐Ardakani et al., 2013).

properties

IUPAC Name

7-hydrazinyl-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGALTRTXIDNBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydrazinyl-4-methyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Mukherjee, TI Chio, H Gu, A Banerjee… - ACS …, 2017 - ACS Publications
Detection and quantification of biomolecule carbonylation, a critical manifestation of oxidative stress, allows better understanding of associated disease states. Existing approaches for …
Number of citations: 29 pubs.acs.org
K Mukherjee, TI Chio, H Gu, DL Sackett, SL Bane… - ACS …, 2021 - ACS Publications
… or cell lysates were the only options until we demonstrated the first live cell compatible assay using synthetic probes, coumarin hydrazine (7-hydrazinyl-4-methyl-2H-chromen-2-one, CH…
Number of citations: 11 pubs.acs.org
K Kapoor - Univers. J. Pharm. Res, 2019 - researchgate.net
Leishmaniasis is one of the most dreadful diseases as a leading cause of death in most of the developed countries. In the given study molecular docking study was performed on the …
Number of citations: 2 www.researchgate.net
K Mukherjee, TI Chio, DL Sackett, SL Bane - Free Radical Biology and …, 2015 - Elsevier
… coumarin hydrazine (7-hydrazinyl-4-methyl-2H-chromen-2-one). … Coumarin hydrazine (7-hydrazinyl-4-methyl-2H-chromen-2-one, CH) was synthesized starting with 3-aminophenol as …
Number of citations: 43 www.sciencedirect.com
A Banerjee - 2010 - search.proquest.com
… 7-Hydrazinyl-4-methyl-2H-chromen-2-one (5) (Coumarin hydrazine): The synthesis of 7-hydrazinyl-4-methyl-2H-chromen-2-one (compound 5) was accomplished from 7-amino-4-methyl…
Number of citations: 4 search.proquest.com

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